![molecular formula C9H9BN2O2 B578149 [4-(1H-Pyrazol-5-YL)phenyl]boronic acid CAS No. 1226849-25-7](/img/structure/B578149.png)
[4-(1H-Pyrazol-5-YL)phenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[4-(1H-Pyrazol-5-YL)phenyl]boronic acid” is a chemical compound with the CAS Number: 1226849-25-7 . It has a molecular weight of 187.99 . The IUPAC name for this compound is 4-(1H-pyrazol-5-yl)phenylboronic acid . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “[4-(1H-Pyrazol-5-YL)phenyl]boronic acid” is 1S/C9H9BN2O2/c13-10(14)8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6,13-14H, (H,11,12) . This code provides a specific description of the molecule’s structure.
Chemical Reactions Analysis
While specific chemical reactions involving “[4-(1H-Pyrazol-5-YL)phenyl]boronic acid” are not available, boronic acids are known to participate in various types of reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds .
Physical And Chemical Properties Analysis
“[4-(1H-Pyrazol-5-YL)phenyl]boronic acid” is a solid at room temperature . It has a molecular weight of 187.99 . The compound’s InChI code is 1S/C9H9BN2O2/c13-10(14)8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6,13-14H, (H,11,12) .
Applications De Recherche Scientifique
Organic Synthesis
The pyrazole structure, including “[4-(1H-Pyrazol-5-YL)phenyl]boronic acid”, has been found to have intriguing applications in organic synthesis, where it acts as both a directing and transforming group . It serves as a fundamental element present in various small molecules, exhibiting a diverse array of agricultural and pharmaceutical activities .
Chemosensors
Pyrazoles, including “[4-(1H-Pyrazol-5-YL)phenyl]boronic acid”, have been used in the construction of chemosensors . These chemosensors are capable of producing a signal in the presence of matter or energy. They have applications in the construction of fluorescent sensing materials, detection and removal of metal ions, “naked-eye” colorimetric recognition, and the construction of biosensing systems to sense target biomolecules .
Transition Metal Chemosensors
Pyrazoles have been used in the development of transition metal chemosensors . Pyrazoline nanoparticle probes have been reported for sensing/detection of Hg 2+ ions. Pyridinyl pyrazoline and benzimidazolyl pyrazole derived sensors are more selective and sensitive towards Zn 2+ and Fe 3+ ions respectively .
Metal Organic Frameworks (MOFs)
Pyrazole derived metal organic frameworks (MOFs) have been reported for environmental monitoring and biological imaging . These MOFs have been used in the detection of toxic entities in the environmental and biological system .
Photophysical Probes
1H-pyrazole, including “[4-(1H-Pyrazol-5-YL)phenyl]boronic acid”, has been extensively studied for the construction of tunable photophysical probes . These probes have remarkable physicochemical properties and have been used in metal sensors/detectors, quantitative/qualitative estimations, and nonlinear optical (NLO) properties .
Energy Harvesting
Although not directly mentioned in the search results, it’s worth noting that pyrazole compounds have been used in the field of energy harvesting. For example, in the development of flexible piezoelectric nanogenerators (F-PNGs), which convert mechanical energy into electricity .
Safety and Hazards
Mécanisme D'action
Target of Action
A related compound was found to interact with the lmptr1 pocket, an active site in leishmania
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which could potentially influence the function of these targets .
Biochemical Pathways
Boronic acids are often used in Suzuki-Miyaura reactions, a type of carbon-carbon bond-forming reaction . This suggests that [4-(1H-Pyrazol-5-YL)phenyl]boronic acid may play a role in such reactions, potentially affecting various biochemical pathways.
Result of Action
A related compound showed potent in vitro antipromastigote activity, suggesting potential antiparasitic effects . More research is needed to confirm if [4-(1H-Pyrazol-5-YL)phenyl]boronic acid has similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For [4-(1H-Pyrazol-5-YL)phenyl]boronic acid, storage in an inert atmosphere at 2-8°C is recommended . This suggests that temperature and oxygen levels could potentially affect the compound’s stability and efficacy.
Propriétés
IUPAC Name |
[4-(1H-pyrazol-5-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O2/c13-10(14)8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6,13-14H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDJAHIWOUOBDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=NN2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672404 |
Source


|
| Record name | [4-(1H-Pyrazol-5-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1226849-25-7 |
Source


|
| Record name | [4-(1H-Pyrazol-5-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

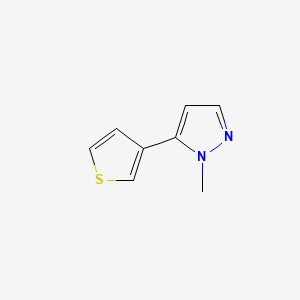
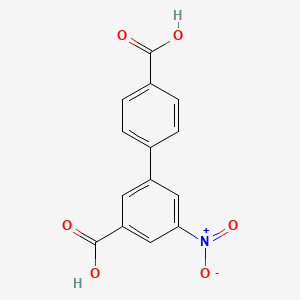
![8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B578070.png)
![3-Methyl-n-propyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B578072.png)
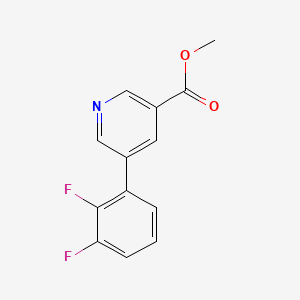
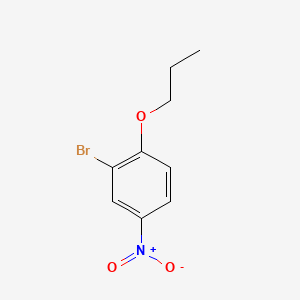

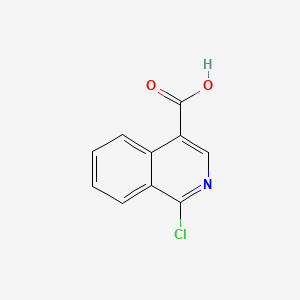

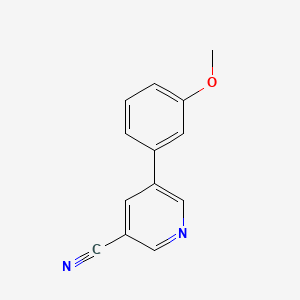


![Tert-butyl 4-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B578086.png)
